molecular formula C19H22O4S B12597721 Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-72-2

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate

Cat. No.: B12597721
CAS No.: 649569-72-2
M. Wt: 346.4 g/mol
InChI Key: YAFNWROIZGDRNN-UHFFFAOYSA-N
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Description

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate typically involves the condensation of thiophene derivatives with appropriate esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a propanedioate ester makes it a versatile compound for various applications .

Properties

CAS No.

649569-72-2

Molecular Formula

C19H22O4S

Molecular Weight

346.4 g/mol

IUPAC Name

diethyl 2-[[5-(4-methylphenyl)thiophen-3-yl]methyl]propanedioate

InChI

InChI=1S/C19H22O4S/c1-4-22-18(20)16(19(21)23-5-2)10-14-11-17(24-12-14)15-8-6-13(3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3

InChI Key

YAFNWROIZGDRNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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